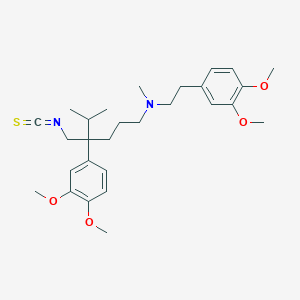
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as erucin and is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties.
Mechanism Of Action
The mechanism of action of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of various enzymes and proteins that can protect cells from oxidative stress and inflammation. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
Research has shown that 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
One of the limitations of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, and care must be taken when handling it. Additionally, erucin has low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Conclusion:
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Synthesis Methods
The synthesis of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the reaction of erucin with thionyl chloride and ammonium hydroxide. This reaction results in the formation of the desired isothiocyanate compound. The purity of the compound can be improved through recrystallization or chromatography.
Scientific Research Applications
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate has been the subject of numerous scientific studies due to its potential anti-cancer properties. Research has shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
properties
CAS RN |
102852-53-9 |
|---|---|
Product Name |
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate |
Molecular Formula |
C28H40N2O4S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(isothiocyanatomethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C28H40N2O4S/c1-21(2)28(19-29-20-35,23-10-12-25(32-5)27(18-23)34-7)14-8-15-30(3)16-13-22-9-11-24(31-4)26(17-22)33-6/h9-12,17-18,21H,8,13-16,19H2,1-7H3 |
InChI Key |
GJKATKXKJOCYAD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
synonyms |
5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate 5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate hydrochloride, (+-)-isomer DMPIT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



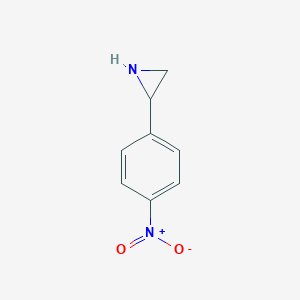

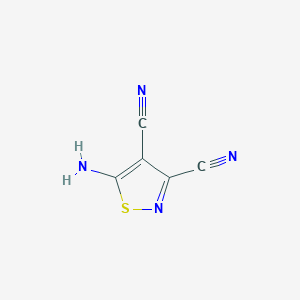
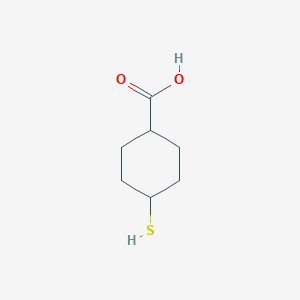
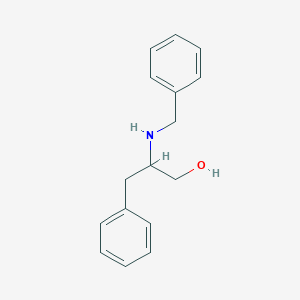
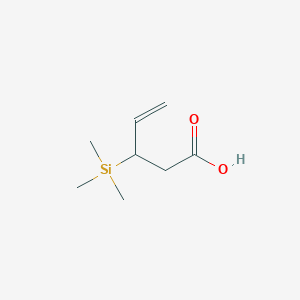
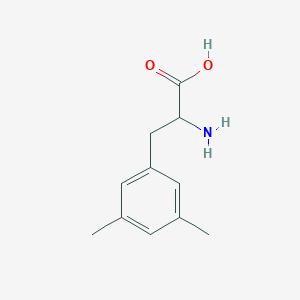
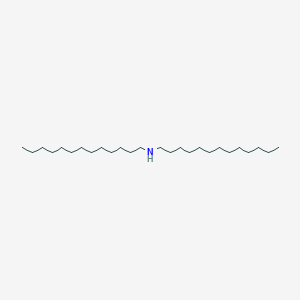
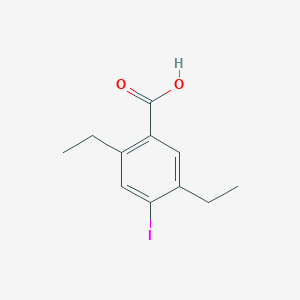
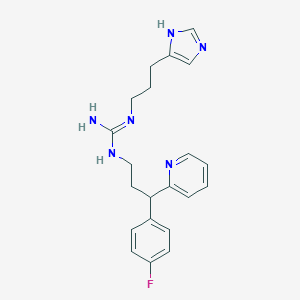
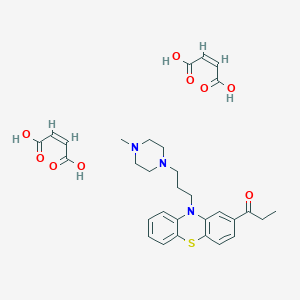
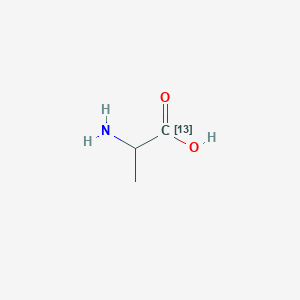
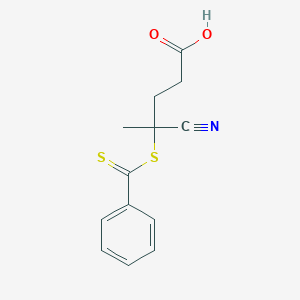
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)